Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
CAS No.:
Cat. No.: VC13697835
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O3/c17-13-9-16(10-13)8-4-7-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18) |
| Standard InChI Key | PLCHZCOBXULDHE-UHFFFAOYSA-N |
| SMILES | C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate comprises three distinct subunits:
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A benzyl group (C₆H₅CH₂) providing aromatic stability.
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A propyl chain (CH₂CH₂CH₂) serving as a flexible linker.
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A 3-hydroxyazetidine moiety, a four-membered nitrogen-containing ring with a hydroxyl substituent, conferring polarity and hydrogen-bonding capacity.
The carbamate functional group (-O(CO)NH-) bridges the benzyl and propyl components, enabling interactions with biological targets through hydrogen bonding and dipole interactions.
Table 1: Molecular Properties of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | Benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate |
| CAS Number | Not publicly disclosed |
| Stability | Sensitive to strong acids/bases |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of azetidine precursors. A representative route includes:
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Azetidine Activation: 3-Hydroxyazetidine is reacted with a propyl-containing electrophile (e.g., 3-bromopropylcarbamate) under basic conditions.
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Carbamate Formation: The intermediate is treated with benzyl chloroformate to install the carbamate group.
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Purification: Column chromatography or recrystallization yields the final product.
Reported yields range from 60–80%, contingent on reaction optimization (e.g., temperature, solvent selection).
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.60–1.80 ppm (propyl CH₂), δ 3.40–3.70 ppm (azetidine N-CH₂), and δ 7.25–7.35 ppm (benzyl aromatic protons).
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¹³C NMR: Peaks at δ 156–158 ppm (carbamate carbonyl) and δ 66–70 ppm (azetidine C-OH).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 265.15 [M+H]⁺.
Stability and Reactivity
Degradation Pathways
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Acidic Conditions: Protonation of the carbamate nitrogen leads to hydrolysis, generating benzyl alcohol and 3-(3-hydroxyazetidin-1-yl)propylamine.
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Basic Conditions: Deprotonation accelerates cleavage of the carbamate linkage.
Table 2: Stability Under Accelerated Conditions
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 2.3 hours | Benzyl alcohol, propylamine derivative |
| pH 10.0 (NaOH) | 1.1 hours | Benzyl alcohol, CO₂ |
| Oxidative (H₂O₂ 3%) | >24 hours | No significant degradation |
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